molecular formula C11H12IN3O4 B515507 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE

Cat. No.: B515507
M. Wt: 377.13g/mol
InChI Key: IZXSGVPQSPJXRH-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodo group, a methoxy group, and an aminocarbonyl hydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the hydrazono intermediate, followed by the introduction of the iodo and methoxy groups under controlled conditions. The final step involves the esterification of the phenyl acetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodo group to other functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXYPHENYL ACETATE: Shares the methoxyphenyl acetate moiety but lacks the iodo and hydrazono groups.

    Ethyl (4-methoxyphenyl)acetate: Similar structure but with an ethyl group instead of the iodo and hydrazono groups.

Uniqueness

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is unique due to the presence of the iodo and hydrazono groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C11H12IN3O4

Molecular Weight

377.13g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] acetate

InChI

InChI=1S/C11H12IN3O4/c1-6(16)19-10-8(12)3-7(4-9(10)18-2)5-14-15-11(13)17/h3-5H,1-2H3,(H3,13,15,17)/b14-5+

InChI Key

IZXSGVPQSPJXRH-LHHJGKSTSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1I)/C=N/NC(=O)N)OC

SMILES

CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC

Origin of Product

United States

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